Cas no 2172067-15-9 (2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-(2-hydroxyethyl)heptanamidoacetic acid)

2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-(2-hydroxyethyl)heptanamidoacetic acid Chemical and Physical Properties
Names and Identifiers
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- 2172067-15-9
- EN300-1476177
- 2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-(2-hydroxyethyl)heptanamido]acetic acid
- 2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-(2-hydroxyethyl)heptanamidoacetic acid
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- Inchi: 1S/C26H32N2O6/c1-2-3-8-18(15-24(30)28(13-14-29)16-25(31)32)27-26(33)34-17-23-21-11-6-4-9-19(21)20-10-5-7-12-22(20)23/h4-7,9-12,18,23,29H,2-3,8,13-17H2,1H3,(H,27,33)(H,31,32)
- InChI Key: OXMSOLCVDRCWGD-UHFFFAOYSA-N
- SMILES: O(C(NC(CC(N(CC(=O)O)CCO)=O)CCCC)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2
Computed Properties
- Exact Mass: 468.22603674g/mol
- Monoisotopic Mass: 468.22603674g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 34
- Rotatable Bond Count: 13
- Complexity: 664
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 116Ų
2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-(2-hydroxyethyl)heptanamidoacetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1476177-1.0g |
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-(2-hydroxyethyl)heptanamido]acetic acid |
2172067-15-9 | 1g |
$0.0 | 2023-06-06 | ||
Enamine | EN300-1476177-50mg |
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-(2-hydroxyethyl)heptanamido]acetic acid |
2172067-15-9 | 50mg |
$2829.0 | 2023-09-29 | ||
Enamine | EN300-1476177-5000mg |
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-(2-hydroxyethyl)heptanamido]acetic acid |
2172067-15-9 | 5000mg |
$9769.0 | 2023-09-29 | ||
Enamine | EN300-1476177-250mg |
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-(2-hydroxyethyl)heptanamido]acetic acid |
2172067-15-9 | 250mg |
$3099.0 | 2023-09-29 | ||
Enamine | EN300-1476177-500mg |
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-(2-hydroxyethyl)heptanamido]acetic acid |
2172067-15-9 | 500mg |
$3233.0 | 2023-09-29 | ||
Enamine | EN300-1476177-2500mg |
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-(2-hydroxyethyl)heptanamido]acetic acid |
2172067-15-9 | 2500mg |
$6602.0 | 2023-09-29 | ||
Enamine | EN300-1476177-1000mg |
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-(2-hydroxyethyl)heptanamido]acetic acid |
2172067-15-9 | 1000mg |
$3368.0 | 2023-09-29 | ||
Enamine | EN300-1476177-10000mg |
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-(2-hydroxyethyl)heptanamido]acetic acid |
2172067-15-9 | 10000mg |
$14487.0 | 2023-09-29 | ||
Enamine | EN300-1476177-100mg |
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-(2-hydroxyethyl)heptanamido]acetic acid |
2172067-15-9 | 100mg |
$2963.0 | 2023-09-29 |
2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-(2-hydroxyethyl)heptanamidoacetic acid Related Literature
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Sebile Işık Büyükekşi,Abdurrahman Şengül,Seda Erdönmez,Ahmet Altındal,Efe Baturhan Orman,Ali Rıza Özkaya Dalton Trans., 2018,47, 2549-2560
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Amitabh Jha,Ajaya B. Naidu,Ashraf M. Abdelkhalik Org. Biomol. Chem., 2013,11, 7559-7565
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Haiping Pan,Yan Shen,Jiashun Duan,Kai Lu Phys. Chem. Chem. Phys., 2016,18, 9897-9901
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Alexander Vogel,Holger A. Scheidt,Robert Bittman,Daniel Huster Phys. Chem. Chem. Phys., 2016,18, 3730-3738
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Kinga Suwinska,Anthony W. Coleman CrystEngComm, 2008,10, 1302-1304
Additional information on 2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-(2-hydroxyethyl)heptanamidoacetic acid
Introduction to 2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-(2-hydroxyethyl)heptanamidoacetic Acid (CAS No. 2172067-15-9)
2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-(2-hydroxyethyl)heptanamidoacetic acid, a compound with the CAS number 2172067-15-9, represents a significant advancement in the field of pharmaceutical chemistry. This compound has garnered considerable attention due to its unique structural properties and potential applications in drug development. The presence of a fluoren-9-yl moiety and a methoxycarbonyl group in its molecular structure suggests enhanced stability and bioavailability, making it an attractive candidate for further investigation.
The compound's name, which includes the segment N-(2-hydroxyethyl)heptanamidoacetic acid, indicates its classification as an amide derivative with a hydrophilic side chain. This structural feature is particularly noteworthy as it allows for improved solubility in water-based environments, a critical factor for pharmaceutical formulations. The combination of these features positions this compound as a promising candidate for various therapeutic applications.
In recent years, there has been a growing interest in the development of novel compounds that can modulate biological pathways associated with inflammation and immune response. The structural components of 2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-(2-hydroxyethyl)heptanamidoacetic acid suggest that it may interact with multiple targets within these pathways. Specifically, the fluoren-9-yl moiety has been shown to enhance binding affinity to certain enzymes and receptors, while the methoxycarbonyl group can influence metabolic stability.
Recent studies have highlighted the potential of amide derivatives in treating chronic inflammatory diseases. The hydrophilic nature of the N-(2-hydroxyethyl)heptanamidoacetic acid side chain further supports its role as an effective drug candidate by facilitating cellular uptake and distribution. These properties make it an excellent candidate for further exploration in preclinical and clinical trials.
The pharmaceutical industry has been increasingly focused on developing small molecules that can modulate protein-protein interactions (PPIs). The unique structural features of 2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-(2-hydroxyethyl)heptanamidoacetic acid suggest that it may have the ability to interfere with key PPIs involved in disease pathogenesis. This capability is particularly relevant in the context of cancer therapy, where targeting PPIs has emerged as a promising strategy.
In addition to its potential role in modulating PPIs, this compound may also exhibit anti-inflammatory properties. The presence of both hydrophilic and hydrophobic regions in its structure allows it to interact effectively with biological membranes, thereby influencing signaling pathways involved in inflammation. This dual functionality makes it a versatile candidate for therapeutic intervention.
The synthesis of 2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-(2-hydroxyethyl)heptanamidoacetic acid involves a series of well-established chemical reactions, including condensation and functional group transformations. The use of advanced synthetic techniques ensures high purity and yield, which are critical for pharmaceutical applications. Recent advancements in synthetic methodologies have further improved the efficiency of these processes, making large-scale production more feasible.
The pharmacokinetic profile of this compound is another area of interest. Studies have shown that amide derivatives often exhibit favorable pharmacokinetic properties, including good bioavailability and prolonged half-life. These characteristics are essential for ensuring that the drug remains effective at therapeutic levels over an extended period. Further research is needed to fully characterize the pharmacokinetics of 2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-(2-hydroxyethyl)heptanamidoacetic acid.
Ethical considerations are paramount in pharmaceutical research and development. The synthesis and testing of new compounds must be conducted with strict adherence to ethical guidelines to ensure safety and efficacy for patients. The potential benefits of 2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-(2-hydroxyethyl)heptanamidoacetic acid must be weighed against any potential risks associated with its use.
In conclusion, 2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-(2-hydroxyethyl)heptanamidoacetic acid represents a significant advancement in pharmaceutical chemistry with its unique structural features and potential therapeutic applications. Further research is warranted to fully explore its capabilities in modulating biological pathways associated with inflammation, immune response, and cancer therapy. As our understanding of disease mechanisms continues to evolve, compounds like this one will play an increasingly important role in developing novel treatments.
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